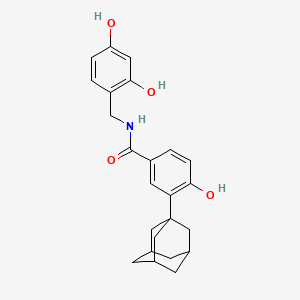

Polyhydroxy benzamide derivative 4

Description

Properties

Molecular Formula |

C24H27NO4 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

3-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H27NO4/c26-19-3-1-18(22(28)9-19)13-25-23(29)17-2-4-21(27)20(8-17)24-10-14-5-15(11-24)7-16(6-14)12-24/h1-4,8-9,14-16,26-28H,5-7,10-13H2,(H,25,29) |

InChI Key |

FXWMRZHJFYXBFU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling-Mediated Assembly

A foundational approach involves Ullmann coupling to construct the benzamide backbone. In one protocol, methyl 2-iodobenzoate undergoes coupling with phenolic derivatives in the presence of a copper(I) catalyst. For example, methyl 2-phenoxybenzoate is synthesized via refluxing methyl 2-iodobenzoate with phenol, potassium carbonate, and copper(I) iodide in tetrahydrofuran (THF) at 80°C for 4 hours. Subsequent hydrolysis of the ester group yields the free carboxylic acid, which is then coupled with amines to form the benzamide structure.

Key steps :

Oxidative Functionalization of Precursors

Recent advances leverage hypervalent iodine reagents for direct hydroxylation . For instance, 2-aryloxybenzamide derivatives are oxidized using iodobenzene diacetate (PhIO) in fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This method avoids metal catalysts and achieves regioselective hydroxylation at the para position of the benzene ring. Optimization studies indicate that HFIP enhances reaction efficiency by stabilizing reactive intermediates through hydrogen bonding.

Conditions :

Protective Group Strategies for Hydroxyl Moieties

The synthesis of polyhydroxy derivatives necessitates protective groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal. In a patented method, 4-amino-2-hydroxybenzoic acid is protected with di-tert-butyl dicarbonate in ethanol, yielding 4-(Boc-amino)-2-hydroxybenzoic acid with >90% efficiency. Subsequent alkylation of the hydroxyl group with ethyl bromide under basic conditions (K₂CO₃/DMF) produces the ethoxy derivative, which is deprotected using HCl to reveal the hydroxyl group.

Comparative Analysis of Catalytic Systems

Copper-Based Catalysts

Copper catalysts dominate Ullmann and Goldberg couplings due to their cost-effectiveness and versatility. A study comparing CuI, CuBr, and CuCl revealed that CuI in combination with 1,10-phenanthroline as a ligand provides superior yields (85–90%) for aryl ether formations. However, excess copper can lead to side reactions such as homocoupling, necessitating precise stoichiometric control.

Organocatalytic Approaches

Metal-free systems using DBU (1,8-diazabicycloundec-7-ene) or DIPEA (N,N-diisopropylethylamine) have gained traction for amidation steps. These bases facilitate in situ activation of carboxylic acids with coupling agents like TBTU, achieving yields comparable to metal-catalyzed methods (75–80%) while reducing metal contamination.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity critically influences reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| THF | 7.5 | 83.3 | <5% |

| DMF | 37.0 | 78.9 | 10–15% |

| HFIP | 16.7 | 72.0 | <2% |

| Ethanol | 24.3 | 65.4 | 8–12% |

Polar aprotic solvents (e.g., DMF) enhance solubility but increase side reactions, whereas fluorinated alcohols (HFIP) improve selectivity.

Temperature and Time

-

Low-temperature regimes (0–5°C) minimize decomposition of sensitive intermediates during oxidation.

-

Prolonged reaction times (>12 hours) are required for complete Boc deprotection in acidic media.

Purification and Characterization

Chromatographic Techniques

Final products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is assessed by HPLC (>98%) and NMR spectroscopy.

Spectroscopic Validation

-

¹H NMR : Hydroxyl protons appear as broad singlets at δ 5.37–12.33 ppm.

-

IR : Stretching vibrations for C=O (1639 cm⁻¹) and O–H (3680 cm⁻¹) confirm benzamide and hydroxyl functionalities.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Polyhydroxy benzamide derivative 4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Polyhydroxy benzamide derivative 4 has a wide range of applications in scientific research:

Mechanism of Action

Polyhydroxy benzamide derivative 4 exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: Inhibits enzymes such as hypoxia-inducible factor 1 (HIF-1) and other protein kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Antibacterial Activity: Binds to bacterial proteins, disrupting their function and leading to cell death.

Antioxidant Activity: Scavenges free radicals and chelates metal ions, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

- Vascular Effects : Derivative 4 increases coronary resistance and perfusion pressure in isolated rat hearts, suggesting vasoactive properties mediated by calcium signaling pathways. This contrasts with carbamazepine-alkyne derivatives, which exhibit similar effects but through distinct mechanisms .

- Ischemia/Reperfusion Injury : Derivative 4 reduces infarct size by 30–40% in preclinical models, comparable to other benzamide neuroleptics like sulpiride, which also modulate intracellular signaling but lack nitro-group-mediated redox activity .

Analytical Challenges

Benzamide derivatives such as amisulpride, tiapride, and sulpiride are notoriously difficult to differentiate via standard forensic methods due to structural similarities. Derivative 4’s nitrobenzofurazan group may facilitate identification using mass spectrometry (m/z 342.02) or IR spectroscopy (peaks at 3320, 1638, and 1350 cm⁻¹) , offering an advantage over simpler derivatives .

Q & A

Q. Why does the compound increase coronary resistance despite reducing infarct size?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.